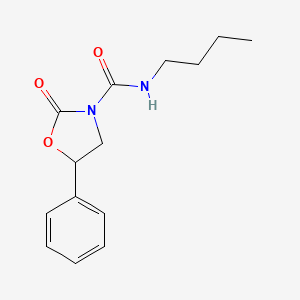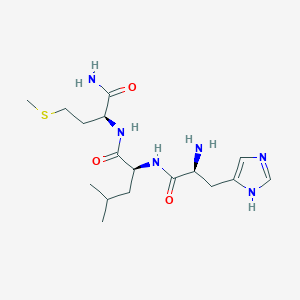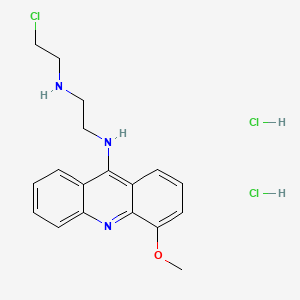
1,2-Ethanediamine, N-(2-chloroethyl)-N'-(4-methoxy-9-acridinyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ethanediamine, N-(2-chloroethyl)-N’-(4-methoxy-9-acridinyl)-, dihydrochloride is a synthetic organic compound that belongs to the class of acridine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The compound’s structure includes an acridine moiety, which is a tricyclic aromatic system, and a chloroethyl group, which is often associated with alkylating agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(2-chloroethyl)-N’-(4-methoxy-9-acridinyl)-, dihydrochloride typically involves multiple steps:
Formation of the Acridine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Chloroethyl Group: This step involves the reaction of the acridine derivative with 2-chloroethylamine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,2-Ethanediamine, N-(2-chloroethyl)-N’-(4-methoxy-9-acridinyl)-, dihydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azido derivatives or other substituted products.
科学的研究の応用
1,2-Ethanediamine, N-(2-chloroethyl)-N’-(4-methoxy-9-acridinyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other acridine derivatives.
Biology: Studied for its interactions with DNA and proteins, making it a valuable tool in molecular biology research.
Medicine: Investigated for its potential anticancer properties due to its ability to alkylate DNA and inhibit cell proliferation.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Ethanediamine, N-(2-chloroethyl)-N’-(4-methoxy-9-acridinyl)-, dihydrochloride involves:
Alkylation of DNA: The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication.
Intercalation into DNA: The acridine moiety can intercalate between DNA base pairs, disrupting the double helix structure and interfering with transcription and replication.
Inhibition of Enzymes: The compound may inhibit enzymes involved in DNA repair and replication, enhancing its cytotoxic effects.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in cancer research.
Mitoxantrone: An anthracenedione compound with similar DNA intercalating properties and used as an anticancer agent.
Proflavine: Another acridine derivative with antimicrobial and anticancer properties.
Uniqueness
1,2-Ethanediamine, N-(2-chloroethyl)-N’-(4-methoxy-9-acridinyl)-, dihydrochloride is unique due to its specific combination of a chloroethyl group and an acridine moiety, which imparts both alkylating and intercalating properties. This dual functionality enhances its potential as a therapeutic agent and a research tool.
特性
CAS番号 |
38915-11-6 |
|---|---|
分子式 |
C18H22Cl3N3O |
分子量 |
402.7 g/mol |
IUPAC名 |
N-(2-chloroethyl)-N'-(4-methoxyacridin-9-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C18H20ClN3O.2ClH/c1-23-16-8-4-6-14-17(21-12-11-20-10-9-19)13-5-2-3-7-15(13)22-18(14)16;;/h2-8,20H,9-12H2,1H3,(H,21,22);2*1H |
InChIキー |
KQYWVTNMCNFHNO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)NCCNCCCl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


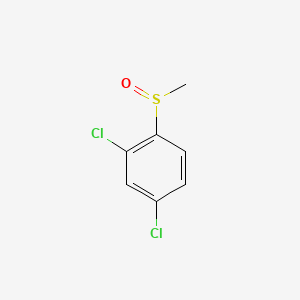
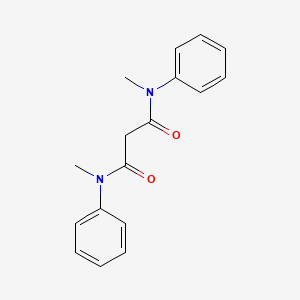


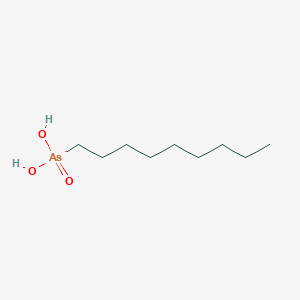
![(9Z)-2-nitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B14681983.png)
phosphanium bromide](/img/structure/B14681996.png)
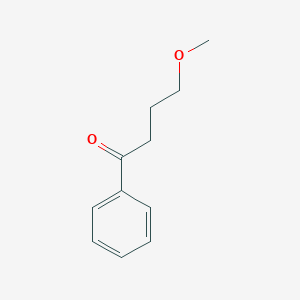
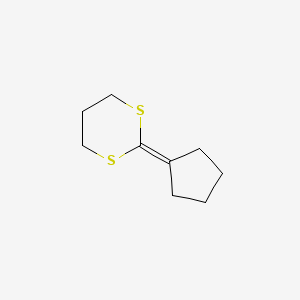
![Tricyclo[4.2.2.02,5]deca-7,9-diene](/img/structure/B14682012.png)
![1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14682014.png)
